molecular formula C5H4BrClN2 B1272473 3-Amino-2-bromo-5-chloropyridine CAS No. 90902-83-3

3-Amino-2-bromo-5-chloropyridine

Cat. No. B1272473
CAS RN: 90902-83-3
M. Wt: 207.45 g/mol
InChI Key: AZOXQBMBDRLSCQ-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-chloropyridine is a chemical compound with the molecular formula C5H4BrClN2 . It is a light yellow to brown powder or crystal .


Synthesis Analysis

The synthesis of 3-Amino-2-bromo-5-chloropyridine involves several steps. One method involves the conversion of 3,5-dihalogenopyridine with sodium ethylate into a 3-ethoxy-5-halogenopyridine, which is then converted into a 3-hydroxy-5-halogenopyridine. Subsequently, an amino group is introduced in the 2-position by reaction with sodium amide in toluene .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromo-5-chloropyridine can be represented as Nc1cnc(Cl)c(Br)c1 . The molecular weight of this compound is 207.46 .


Physical And Chemical Properties Analysis

3-Amino-2-bromo-5-chloropyridine is a light yellow to brown powder or crystal . The melting point ranges from 142.0 to 146.0 °C . The maximum absorption wavelength is 314 nm in ethanol .

Scientific Research Applications

Pharmaceutical Research

3-Amino-2-bromo-5-chloropyridine can be used as an intermediate in the synthesis of various pharmaceutical compounds . The presence of both bromine and chlorine atoms makes it a versatile building block in organic synthesis.

Agrochemicals

Similar to its use in pharmaceuticals, this compound can also serve as an intermediate in the synthesis of agrochemicals . The pyridine ring is a common motif in many pesticides and herbicides.

Dye Manufacturing

Pyridine derivatives are often used in the manufacture of dyes . The specific substituents on the pyridine ring can influence the color and other properties of the resulting dye.

Material Science

High purity, submicron and nanopowder forms of 3-Amino-2-bromo-5-chloropyridine may be considered for material science applications . These could include the development of new materials with unique optical or electronic properties.

Molecularly Imprinted Polymers

There is potential for 3-Amino-2-bromo-5-chloropyridine to be used in the creation of molecularly imprinted polymers . These are materials that have been engineered to have specific binding sites for certain molecules, allowing for selective removal or detection of these target molecules.

Chemical Research

Given its unique structure, 3-Amino-2-bromo-5-chloropyridine can be used in chemical research to synthesize new compounds and explore their properties . This could lead to the discovery of new reactions or the development of new synthetic methodologies.

Safety and Hazards

3-Amino-2-bromo-5-chloropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, I was unable to find specific papers related to 3-Amino-2-bromo-5-chloropyridine .

Mechanism of Action

Target of Action

It is known that this compound can potentially interact with various biological materials or organic compounds for life science related research .

Mode of Action

Similar compounds have been used in the synthesis of various biochemical reagents . The compound’s interaction with its targets and any resulting changes would depend on the specific biological or chemical context.

Biochemical Pathways

It is known that this compound can be used as a biochemical reagent in life science related research , suggesting that it may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of various biochemical reagents , suggesting that this compound may have a variety of potential effects depending on the specific biological or chemical context.

Action Environment

The action, efficacy, and stability of 3-Amino-2-bromo-5-chloropyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry and well-ventilated place under an inert atmosphere . Additionally, it is advised to avoid dust formation and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

2-bromo-5-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXQBMBDRLSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377813
Record name 3-AMINO-2-BROMO-5-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromo-5-chloropyridine

CAS RN

90902-83-3
Record name 3-AMINO-2-BROMO-5-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromo-5-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-5-chloro-3-nitro-pyridine (11.87 g, 50 mmol) was dissolved in 100 mL ether. Tin(II) chloride dihydrate (56.4 g, 0.5 mol) was dissolved in 100 mL of concentrated hydrochloric acid and added drop wise over 15 minutes to the stirring ethereal solution of the nitro compound. The exothermic reaction brought the ether to boiling and it was allowed to evaporate off. After the addition was complete the reaction mixture was placed on a 50° C. oil bath and stirred for 30 minutes to boil of the remaining ether. The flask was then cooled on in an ice bath. The precipitate formed was collected and by filtration and dissolved in 100 mL of water. The pH was adjusted to 9-10 by the addition of concentrated ammonium hydroxide solution and the product was extracted with ethyl acetate (2×100 mL). The organic layer was washed with diluted ammonium hydroxide, water and brine and dried over Na2SO4 and the solvent was evaporated to afford 7.4 g of tan crystalline solid. MS m/z: 208.9 (M+H).
Quantity
11.87 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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